molecular formula C21H16ClNO4 B13369130 5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid

5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid

Cat. No.: B13369130
M. Wt: 381.8 g/mol
InChI Key: IWROQFUNHHAIKC-UHFFFAOYSA-N
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Description

5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a benzoyl group, an amino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxybenzoyl Intermediate: This step involves the reaction of benzyloxybenzoyl chloride with an appropriate amine to form the benzyloxybenzoyl intermediate.

    Coupling with 2-Chlorobenzoic Acid: The benzyloxybenzoyl intermediate is then coupled with 2-chlorobenzoic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic acid: Shares the chlorobenzoic acid moiety but lacks the benzyloxy and benzoyl groups.

    4-(Benzyloxy)benzoic acid: Contains the benzyloxy and benzoyl groups but lacks the amino and chlorobenzoic acid moieties.

Uniqueness

5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and benzoyl groups, along with the amino and chlorobenzoic acid moieties, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

2-chloro-5-[(4-phenylmethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C21H16ClNO4/c22-19-11-8-16(12-18(19)21(25)26)23-20(24)15-6-9-17(10-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24)(H,25,26)

InChI Key

IWROQFUNHHAIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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